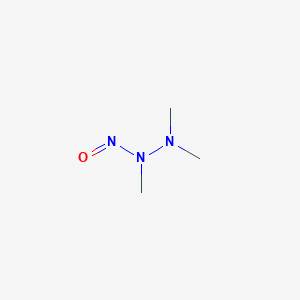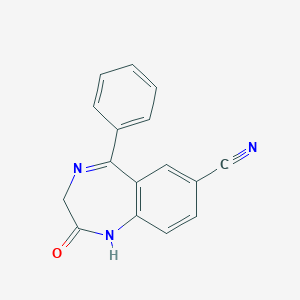
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one, also known as CP-154,526, is a synthetic compound that belongs to the class of benzodiazepines. It is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, which plays a crucial role in the stress response system. CP-154,526 has been extensively studied for its potential therapeutic applications in various stress-related disorders.
Applications De Recherche Scientifique
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction. It has been shown to block the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of cortisol, a hormone that is associated with stress response. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has also been shown to reduce the symptoms of anxiety and depression in animal models.
Mécanisme D'action
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the stress response system. CRF1 receptors are widely distributed in the brain, and their activation leads to the release of stress hormones, such as cortisol. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one blocks the binding of CRF to its receptor, thereby preventing the activation of the stress response system.
Effets Biochimiques Et Physiologiques
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been shown to reduce the release of stress hormones, such as cortisol, in response to stress. It has also been shown to reduce the symptoms of anxiety and depression in animal models. 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has been found to have a low toxicity profile, and its effects are reversible.
Avantages Et Limitations Des Expériences En Laboratoire
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one is a highly selective antagonist of the CRF1 receptor, which makes it a valuable tool for studying the role of the CRF system in stress-related disorders. It has been used in various animal models to investigate the effects of stress on behavior and physiology. However, 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has a short half-life, which limits its use in long-term experiments. It also has poor solubility, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one has shown promising results in preclinical studies for its potential therapeutic applications in stress-related disorders. Future research could focus on developing more stable analogs of 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one with improved pharmacokinetic properties. The role of the CRF system in various stress-related disorders could also be further investigated using 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one. Additionally, 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one could be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one can be synthesized through a multi-step process involving the reaction of 2-aminobenzophenones with cyanogen bromide, followed by cyclization and subsequent reaction with phenyl isocyanate. The final product is obtained through purification and recrystallization. The synthesis method has been optimized to produce high yields of pure 7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one.
Propriétés
Numéro CAS |
17562-53-7 |
|---|---|
Nom du produit |
7-Cyano-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one |
Formule moléculaire |
C16H11N3O |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-7-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c17-9-11-6-7-14-13(8-11)16(18-10-15(20)19-14)12-4-2-1-3-5-12/h1-8H,10H2,(H,19,20) |
Clé InChI |
QACRPTMZILAANP-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)C#N)C(=N1)C3=CC=CC=C3 |
SMILES canonique |
C1C(=O)NC2=C(C=C(C=C2)C#N)C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



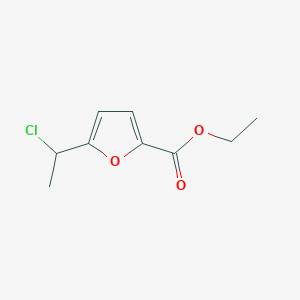
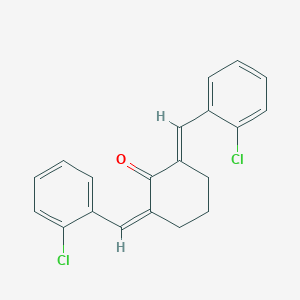
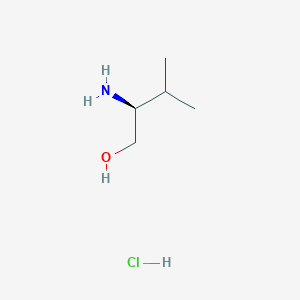
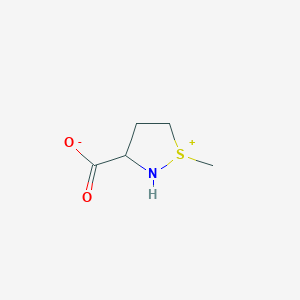
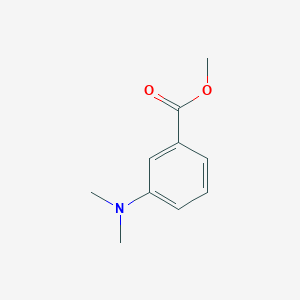
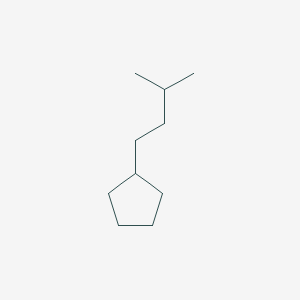
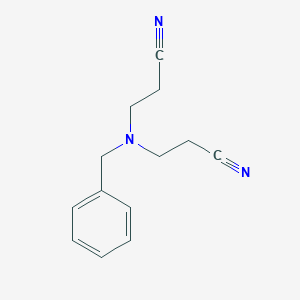
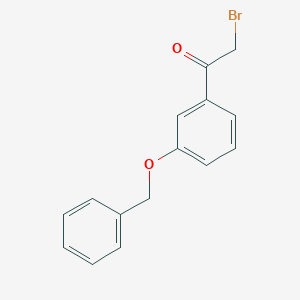
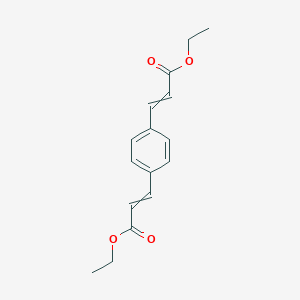
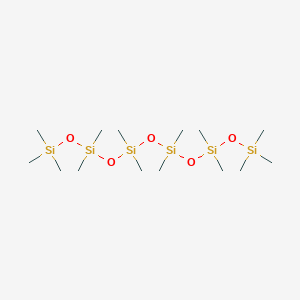
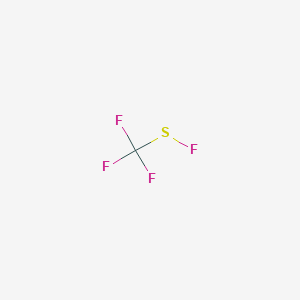
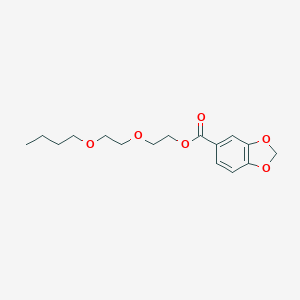
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
